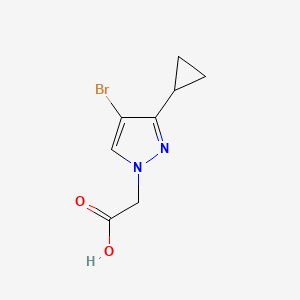

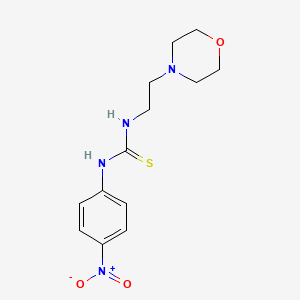

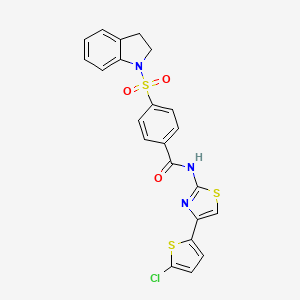

![molecular formula C23H24N2O4 B2451909 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 2034236-99-0](/img/structure/B2451909.png)

1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

The synthesis of spiro [chromane-2,4’-piperidin]-4-one derivatives is usually formed by the simultaneous reactions of condensation and cyclization . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Molecular Structure Analysis

Spiro [chromane-2,4’-piperidin]-4-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization .Chemical Reactions Analysis

The reactions of spiro [chromane-2,4’-piperidin]-4-one as a key construction block for producing a variety of spiro-heterocyclic frameworks by means of a wide range of chemical reactions . Most of the reactions described here are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .科学的研究の応用

Synthesis and Structure-Activity Relationship

A study by Yamato et al. (1981) focused on the synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs. These compounds, including variations like 1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, were tested for their inhibitory activity on histamine release from mast cells. The research highlighted the importance of the lipophilicity of the 1'-substituent in determining biological activity (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).

Potency and Selectivity as σ-Receptor Ligands

Maier and Wünsch (2002) investigated spiro[benzopyran-piperidine] compounds for their affinity for σ1- and σ2-receptors. The study emphasized the role of specific substituents in achieving high receptor affinity and selectivity. These findings are relevant for understanding the action of this compound in receptor-mediated pathways (Maier & Wünsch, 2002).

Antimycobacterial Activity

Kumar et al. (2008) discovered that spiro-piperidin-4-ones exhibit significant antimycobacterial activity. Their study involved the synthesis of these compounds and evaluation of their effectiveness against various strains of Mycobacterium tuberculosis. This suggests potential applications of this compound in treating tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Pharmacophore in Medicinal Chemistry

Ghatpande et al. (2020) provided an overview of recent advances in medicinal chemistry, highlighting spiro[chromane-2,4'-piperidine]-4(3H)-one as a crucial pharmacophore. The review emphasized the role of this pharmacophore in the development of new biologically active substances, relevant to the chemical structure of this compound (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Cytotoxic Screening and Apoptosis-Inducing Activity

Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated their cytotoxic properties against various human cancer cell lines. Their research showed that these compounds, similar in structure to this compound, have potential as cytotoxic agents, highlighting their apoptosis-inducing activity (Abdelatef, El-Saadi, Amin, Abdelazeem, & Abdellatif, 2018).

将来の方向性

特性

IUPAC Name |

1'-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-19-14-23(29-20-4-2-1-3-18(19)20)8-11-25(12-9-23)22(27)17-7-10-24-21(13-17)28-15-16-5-6-16/h1-4,7,10,13,16H,5-6,8-9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYGYJKLLSBRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

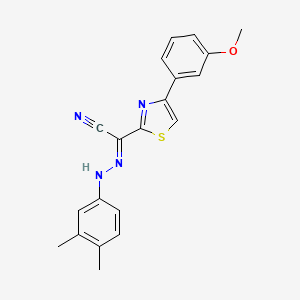

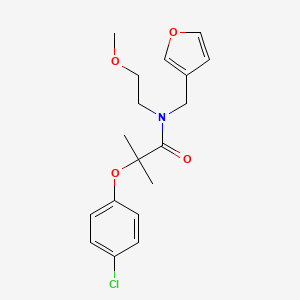

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)

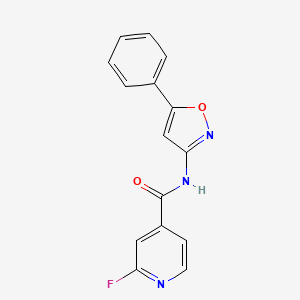

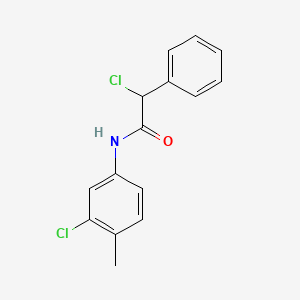

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)

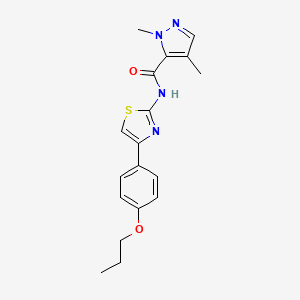

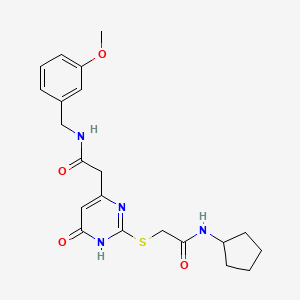

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2451842.png)

![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)